Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride typically involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with ®-1-chloro-2-propanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The ethyl ester group can be substituted with other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-1,2,4-triazole-3-carboxylate: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
1H-1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
5-(1-Hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but may differ in stereochemistry or substitution pattern.
Uniqueness
Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride (CAS Number: 2470280-02-3) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₂ClN₃O₃
- Molecular Weight : 221.64 g/mol
- IUPAC Name : Ethyl (R)-5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride
Biological Activity Overview
Triazole derivatives have been studied for various biological activities, including anticancer, antimicrobial, and antifungal properties. The specific compound in focus has shown promising results in inhibiting cancer cell proliferation and exhibiting cytotoxic effects against several cancer lines.
Anticancer Activity
Recent studies indicate that triazole derivatives can act as effective agents against cancer. For instance, compounds structurally related to Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate have demonstrated significant cytotoxicity against leukemia cell lines.
Compound | Cell Line | CC₅₀ (µM) | Effect |
---|---|---|---|
11g | K562 (Chronic Myeloid) | 13.6 ± 0.3 | High cytotoxicity |
11g | CCRF-SB (Acute Lymphoblastic) | 112 ± 19 | Moderate cytotoxicity |
6g | K562 | 391 ± 15 | Moderate activity |
These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.
The mechanisms by which triazole derivatives exert their biological effects are multifaceted. They may interfere with nucleic acid synthesis or disrupt metabolic pathways in cancer cells. The binding affinity of these compounds to specific cellular targets is crucial for their efficacy.
Binding Studies
In silico studies have shown that certain triazole derivatives interact with key proteins involved in cancer cell proliferation. For instance:
- Compound 11g exhibited π-interactions with amino acids such as Arg61 and Leu45 in target proteins.
- Enhanced lipophilic interactions were noted, suggesting that structural modifications can significantly influence binding efficacy and biological activity.
Case Studies
Several studies have been conducted to evaluate the biological activity of triazole derivatives similar to this compound:
-
Study on Anticancer Activity :
- A study published in Molecules explored various triazole derivatives and their effects on leukemia cell lines. The results indicated that modifications at the triazole ring significantly impacted cytotoxicity levels.
-
Mechanistic Insights :
- Research highlighted that certain triazoles could inhibit enzymes involved in DNA replication and repair, thereby enhancing their anticancer potential.
-
Clinical Trials :
- Ongoing clinical trials are investigating the efficacy of triazole-based compounds in combination therapies for various cancers, emphasizing the need for further exploration of their therapeutic potential.
Properties
IUPAC Name |
ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSGOJNCBFYQK-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NNC(=N1)[C@@H](C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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